
Methyl 2-allylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-allylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, with an allyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-allylnicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The allyl group is introduced through an allylation reaction, which can be achieved using allyl bromide and a base such as sodium hydride. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purity of the final product is ensured through distillation and recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-allylnicotinate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Sodium hydride (NaH) and allyl bromide for allylation.
Major Products:
Oxidation: Epoxides and aldehydes.
Reduction: Alcohols.
Substitution: Various allylated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-allylnicotinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nicotinic receptors.
Medicine: Explored for its vasodilatory properties, which could be beneficial in treating conditions like hypertension.
Industry: Utilized in the formulation of topical creams and sprays for pain relief due to its rubefacient properties.
Wirkmechanismus
The mechanism of action of Methyl 2-allylnicotinate involves its interaction with nicotinic receptors. Upon topical application, it induces vasodilation by promoting the release of prostaglandin D2, which increases blood flow to the area. This action is beneficial in relieving muscle and joint pain.
Vergleich Mit ähnlichen Verbindungen
Methyl nicotinate: Shares the nicotinic acid structure but lacks the allyl group.
Ethyl nicotinate: Similar ester but with an ethyl group instead of a methyl group.
Nicotinic acid: The parent compound without esterification.
Uniqueness: Methyl 2-allylnicotinate is unique due to the presence of both the methyl ester and allyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The allyl group enhances its ability to undergo specific chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
methyl 2-prop-2-enylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-3-5-9-8(10(12)13-2)6-4-7-11-9/h3-4,6-7H,1,5H2,2H3 |
InChI-Schlüssel |
CZQUTPNZOFFZJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=CC=C1)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



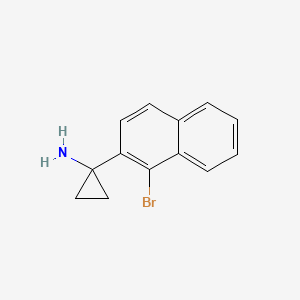
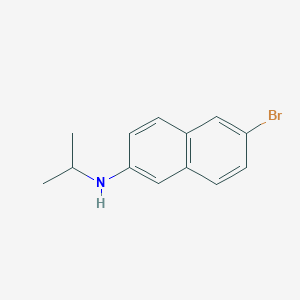

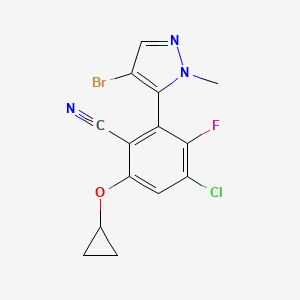
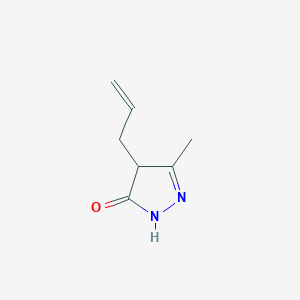
![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)

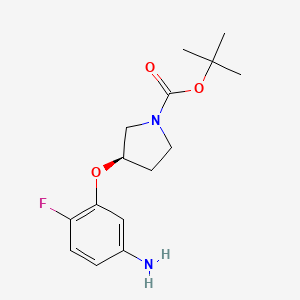
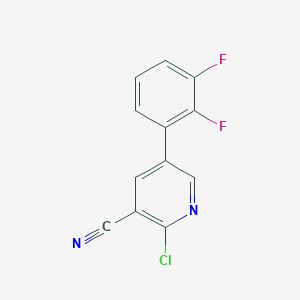
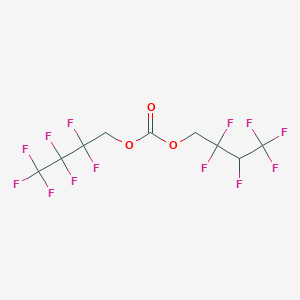


![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)
